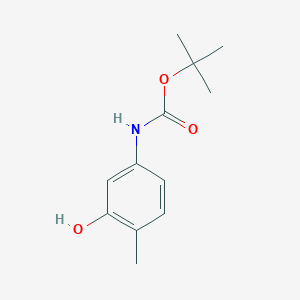
Tert-butyl (3-hydroxy-4-methylphenyl)carbamate
Übersicht
Beschreibung
Tert-butyl (3-hydroxy-4-methylphenyl)carbamate is a chemical compound with the CAS Number: 345893-26-7 . It has a molecular weight of 223.27 . The IUPAC name for this compound is tert-butyl 3-hydroxy-4-methylphenylcarbamate . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C .
Molecular Structure Analysis
The InChI code for Tert-butyl (3-hydroxy-4-methylphenyl)carbamate is1S/C12H17NO3/c1-8-5-6-9 (7-10 (8)14)13-11 (15)16-12 (2,3)4/h5-7,14H,1-4H3, (H,13,15) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Tert-butyl (3-hydroxy-4-methylphenyl)carbamate is a solid substance . It has a molecular weight of 223.27 .Wissenschaftliche Forschungsanwendungen
Food Contact Materials Stabilizer
This compound is evaluated for use as a stabilizer in food contact materials. It’s intended to be used at a maximum content of 50 mg/kg in polyolefins, which are polymers widely used in packaging. The stabilizing effect helps maintain the integrity of the packaging when in contact with foodstuffs during short-term exposure to high temperatures and long-term storage at or below room temperature .
Antioxidant Properties
Due to the presence of the tert-butyl group and the phenolic structure, this compound exhibits antioxidant properties. These properties are beneficial in various applications, including the stabilization of plastics and rubber, where it prevents oxidative degradation .
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been studied for their potential as β-secretase inhibitors . These inhibitors are crucial in the development of treatments for diseases like Alzheimer’s, as they can prevent the formation of amyloid beta peptides, which are implicated in the disease’s pathology .
Enzyme Inhibition
The compound has been identified as an acetylcholinesterase inhibitor in vitro. This activity is significant because acetylcholinesterase inhibitors are used to treat symptoms of Alzheimer’s disease by preventing the breakdown of acetylcholine, which is essential for learning and memory .
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H319-H317, indicating that it can cause eye irritation and may cause an allergic skin reaction . The precautionary statements include P305+P351+P338-P280, suggesting that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Wirkmechanismus
Target of Action
The primary targets of Tert-butyl (3-hydroxy-4-methylphenyl)carbamate are β-secretase and acetylcholinesterase . These enzymes play crucial roles in the nervous system. β-secretase is involved in the production of amyloid beta peptide, a key player in the development of Alzheimer’s disease. Acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter essential for memory and learning .
Mode of Action
Tert-butyl (3-hydroxy-4-methylphenyl)carbamate acts as an inhibitor for both β-secretase and acetylcholinesterase . By inhibiting these enzymes, it prevents the aggregation of amyloid beta peptide and the formation of fibrils from Aβ1-42 . This dual inhibition mechanism makes it a potential therapeutic agent for neurodegenerative disorders like Alzheimer’s disease .
Biochemical Pathways
The inhibition of β-secretase and acetylcholinesterase by Tert-butyl (3-hydroxy-4-methylphenyl)carbamate affects multiple biochemical pathways. It disrupts the amyloidogenic pathway, reducing the production and aggregation of amyloid beta peptide . Simultaneously, it enhances cholinergic transmission by preventing the breakdown of acetylcholine . These combined effects can potentially alleviate the cognitive deficits observed in Alzheimer’s disease .
Result of Action
The molecular and cellular effects of Tert-butyl (3-hydroxy-4-methylphenyl)carbamate’s action include reduced amyloid beta peptide aggregation, enhanced cholinergic transmission, and potential neuroprotective effects . These changes at the molecular and cellular level could translate into improved cognitive function in the context of neurodegenerative disorders .
Eigenschaften
IUPAC Name |
tert-butyl N-(3-hydroxy-4-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8-5-6-9(7-10(8)14)13-11(15)16-12(2,3)4/h5-7,14H,1-4H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXABMONDYMFCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3-hydroxy-4-methylphenyl)carbamate | |
CAS RN |
345893-26-7 | |
| Record name | tert-butyl N-(3-hydroxy-4-methylphenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl[2-methyl-1-({[4-(3-methylbutoxy)phenyl]methyl}amino)propan-2-yl]amine](/img/structure/B1437150.png)
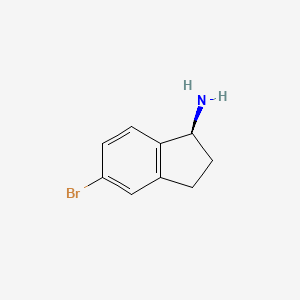

![Methyl (2S,4S)-4-([1,1'-biphenyl]-2-yloxy)-2-pyrrolidinecarboxylate](/img/structure/B1437154.png)
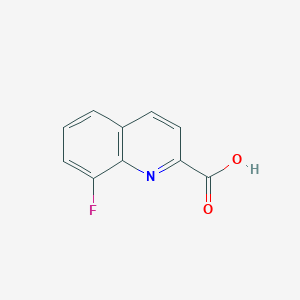
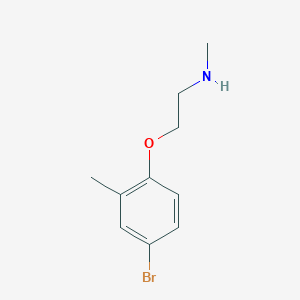


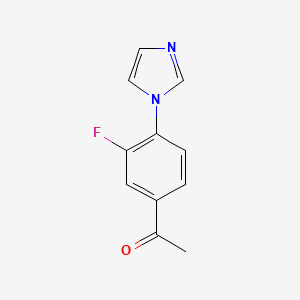
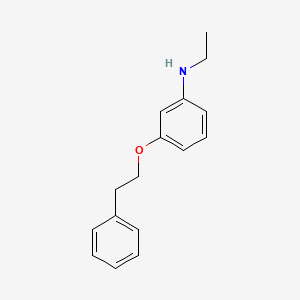
![3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline](/img/structure/B1437167.png)
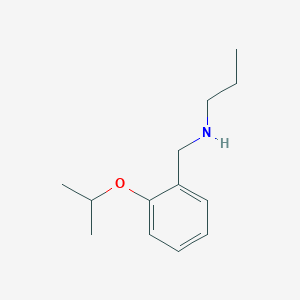
![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(phenethyloxy)aniline](/img/structure/B1437169.png)
![{[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid](/img/structure/B1437171.png)